O=C(C1=CC(Cl)=C(F)C=C1)CBr
.
2-Bromo-3'-chloro-4'-fluoroacetophenone, with its reactive carbonyl group and halogen substituents, can undergo various chemical reactions. The carbonyl group can participate in reactions like nucleophilic additions, condensations (like Claisen-Schmidt condensation), and reductive transformations. The presence of halogens provides opportunities for further functionalization through metal-catalyzed coupling reactions. [, ]
Specifically, 2-Bromo-3'-chloro-4'-fluoroacetophenone has been utilized in Claisen-Schmidt condensation reactions with various aldehydes to synthesize chalcone derivatives. [] These chalcone derivatives often exhibit biological activities, making them attractive targets for drug discovery efforts.
The primary application of 2-Bromo-3'-chloro-4'-fluoroacetophenone lies in its use as a synthetic intermediate for generating a library of novel compounds, particularly those with potential biological activity. [] One specific application is in the synthesis of imidazole-containing chalcones. [] These chalcones are being investigated for their potential antifungal activity, particularly against Aspergillus fumigatus, a fungus responsible for pulmonary aspergillosis. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2